molecular formula C11H7BrFNO B2409500 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one CAS No. 1590405-51-8

5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B2409500
CAS No.: 1590405-51-8
M. Wt: 268.085
InChI Key: ZDMFTYMMZWEONK-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one: is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 1st position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridinone: The synthesis typically starts with the bromination of pyridinone. The reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Fluorophenylation: The next step involves the introduction of the fluorophenyl group. This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the brominated pyridinone in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyridinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized forms of the pyridinone ring.

    Coupling Products: More complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Probes: Used in the design of probes for studying biological pathways and interactions.

Industry:

    Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Agrochemicals: Explored for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    5-Bromo-1-phenylpyridin-2(1H)-one: Lacks the fluorine atom, which may result in different electronic properties and reactivity.

    5-Chloro-1-(3-fluorophenyl)pyridin-2(1H)-one: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and applications.

    5-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one: The position of the fluorine atom on the phenyl ring is different, potentially altering its interactions and properties.

Uniqueness: The unique combination of bromine and fluorophenyl groups in 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development and materials science highlight its significance.

Properties

IUPAC Name

5-bromo-1-(3-fluorophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-5-11(15)14(7-8)10-3-1-2-9(13)6-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMFTYMMZWEONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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